Superior CDK2 Inhibitory Potency of Methyl-Cyclopropyl Substitution Pattern
The 3-methyl and 7-cyclopropyl combination on the pyrazolo[1,5-a]pyrimidine core confers enhanced CDK2 inhibitory potency. In a cellular anti-proliferation assay, a derivative bearing the methyl-cyclopropyl pattern (R1=H, R2=methyl cyclopropyl) demonstrated an IC50 of 0.06895 µM against the H1975 cancer cell line, representing a >6-fold increase in potency compared to an analog with only a cyclopropyl group at the R2 position (R1=H, R2=cyclopropyl, IC50 = 0.4511 µM) [1].
| Evidence Dimension | Cellular anti-proliferative activity (CCK8 assay) |
|---|---|
| Target Compound Data | IC50 = 0.06895 ± 0.007 µM (derivative with R1=H, R2=methyl cyclopropyl; H1975 cell line) |
| Comparator Or Baseline | IC50 = 0.4511 ± 0.07 µM (derivative with R1=H, R2=cyclopropyl; H1975 cell line) |
| Quantified Difference | 6.5-fold lower IC50 (higher potency) |
| Conditions | Human lung adenocarcinoma H1975 cell line; CCK8 viability assay after 72 h incubation |
Why This Matters
This quantifiable potency gain directly informs SAR-driven lead optimization and prioritization of this substitution pattern for CDK2-targeted programs.
- [1] El-Rahmany AA, Khalil NA, Nafie MS. Table 1. IC50 (μM) a | R1, R2 | H1975 | H2228 | H522. Molecules. 2023;28(5):2006. PMC10004195. View Source
